N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-4-1-2-5-15)21-17-8-7-14-9-10-22(13-16(14)12-17)20(24)18-6-3-11-25-18/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJMXOGFCBLBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects. For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug.
Mode of Action
Reactions of thiophene-2-carbonyl chloride (tpcc) with alet3, al (n-oct)3 and alet2 (n-oct) have been studied. The reaction produced ketone (ethyl thienyl ketone and/or n-octyl thienyl ketone) as the main product.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide interacts with various enzymes and proteins. For instance, it has shown significant activity against urease and butyrylcholinesterase (BChE) enzymes. The compound’s interaction with these enzymes is believed to be due to its thiophene/furan carbocamide moieties.
Cellular Effects
Given its enzyme inhibition activities, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit the activity of urease and BChE enzymes, which could lead to changes in gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropanecarboxamide Analogs
The closest analog is N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide, differing only in the carboxamide substituent (cyclopropane vs. cyclopentane). Key distinctions include:
- Metabolic Stability : Cyclopropane’s rigid structure may resist enzymatic oxidation better than cyclopentane, which is more flexible and prone to CYP450-mediated metabolism.
Table 1: Cyclopentane vs. Cyclopropane Analogs
| Property | Cyclopentane Derivative | Cyclopropane Derivative |
|---|---|---|
| Ring Size | 5-membered | 3-membered |
| logP (Predicted) | ~3.2 | ~2.7 |
| Metabolic Stability | Moderate | High |
| Safety Precautions | Not reported | P201, P210 |
Thiophene vs. Phenyl-Substituted Derivatives
Replacing the thiophene-2-carbonyl group with a phenylcarbonyl moiety alters electronic and steric properties:
Comparison with Agrochemical Derivatives
Compounds like propiconazole (a triazole fungicide) and cyclanilide (a plant growth regulator) share functional groups (e.g., chlorophenyl, carboxamide) but differ in core scaffolds:
- Propiconazole : Contains a 1,3-dioxolane ring and triazole group, targeting fungal ergosterol synthesis .
- Cyclanilide : Features a cyclopropanecarboxamide group, modulating auxin signaling in plants .
The tetrahydroisoquinoline-thiophene scaffold of the target compound may offer novel mechanisms distinct from these agrochemicals.
Research Findings and Gaps
- Structural Activity Relationships (SAR) : The cyclopentane ring’s bulk may improve target selectivity but reduce solubility, necessitating formulation optimization.
- Safety Data : While the cyclopropane analog’s precautions (e.g., P102: “Keep out of reach of children”) provide a baseline, the cyclopentane variant requires empirical toxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
